molecular formula C12H16N2S B12600018 N-Cyclopropyl-N-(2-ethylphenyl)thiourea CAS No. 609822-75-5

N-Cyclopropyl-N-(2-ethylphenyl)thiourea

Cat. No.: B12600018
CAS No.: 609822-75-5
M. Wt: 220.34 g/mol
InChI Key: GKNABHCAUBGHPJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-ethylphenyl)thiourea is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(2-ethylphenyl)thiourea typically involves the reaction of cyclopropylamine with 2-ethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(2-ethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Cyclopropyl-N-(2-ethylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(2-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-phenylthiourea
  • N-Cyclopropyl-N-(2-methylphenyl)thiourea
  • N-Cyclopropyl-N-(2-chlorophenyl)thiourea

Uniqueness

N-Cyclopropyl-N-(2-ethylphenyl)thiourea is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

609822-75-5

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-cyclopropyl-1-(2-ethylphenyl)thiourea

InChI

InChI=1S/C12H16N2S/c1-2-9-5-3-4-6-11(9)14(12(13)15)10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,15)

InChI Key

GKNABHCAUBGHPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C2CC2)C(=S)N

Origin of Product

United States

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